[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate
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Overview
Description
The compound [(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[951]heptadec-11-en-5-yl] acetate is a complex organic molecule with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The formation of the bicyclic structure is accomplished through intramolecular cyclization reactions, often facilitated by the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethylidene group is converted to a carboxyl group, resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is studied for its effects on various biological pathways. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for probing biological systems.
Medicine
The compound’s potential therapeutic properties are investigated for the treatment of diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of [(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,4Z,6S,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate .
- [(1R,4Z,6R,7S,11Z)-6,7,14-trimethyl-3,8,17-trioxo-4-vinyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate .
Uniqueness
The uniqueness of [(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate lies in its specific arrangement of functional groups and its bicyclic structure. This configuration imparts distinct chemical reactivity and potential bioactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H31NO9 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate |
InChI |
InChI=1S/C23H31NO9/c1-7-17-20(31-14(3)25)13(2)23(5,33-15(4)26)22(29)30-12-16-8-10-24(6)11-9-18(19(16)27)32-21(17)28/h7-8,13,18,20H,9-12H2,1-6H3/b16-8-,17-7-/t13-,18+,20-,23-/m0/s1 |
InChI Key |
AXKQLQXZIOIGKA-QJLOSVKLSA-N |
Isomeric SMILES |
C/C=C\1/[C@H]([C@@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC=C1C(C(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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